2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of approximately 167.20 g/mol. This compound features a pyrimidine ring substituted with an aminoethyl group and an alcohol functional group, making it a significant structure in medicinal chemistry and biochemistry.
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol belongs to the class of heterocyclic compounds, specifically pyrimidines. It is categorized as an amino alcohol due to the presence of both amino and hydroxyl functional groups.
The synthesis of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol typically involves the following steps:
The reaction conditions are optimized for yield and purity, often employing techniques such as continuous flow reactors to enhance efficiency. The implementation of green chemistry principles, such as solvent recycling, is also considered to minimize environmental impact.
The molecular structure of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 167.20 g/mol |
| IUPAC Name | 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol |
| InChI Key | ZQKJZPZQZKJEEY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C1=C(N=CN=C1)C(=O)C |
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol primarily involves its interaction with specific enzymes and receptors:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Stability | Stable under standard conditions |
The compound's stability and reactivity profile make it suitable for various applications in scientific research.
2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol has several notable applications:
This compound represents a valuable entity in ongoing research aimed at discovering new therapeutic agents and understanding biochemical processes.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: